molecular formula C13H9N3O5S B3954153 3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide

Cat. No. B3954153
M. Wt: 319.29 g/mol
InChI Key: XCXMRHVPNYVEBL-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BNAA, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of BNAA is not fully understood. However, it has been reported to undergo reduction by nitroreductase enzymes to form a fluorescent product. This property of BNAA has been utilized for the detection of nitroreductase activity in living cells and environmental samples.
Biochemical and Physiological Effects:
BNAA has been reported to exhibit cytotoxic effects against cancer cells, antifungal activity against Candida albicans, and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, BNAA has been reported to induce apoptosis in cancer cells by activating the caspase pathway. However, the biochemical and physiological effects of BNAA on living organisms are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of BNAA is its potential as a fluorescent probe for the detection of nitroreductase activity in living cells. Additionally, BNAA has been used as a substrate for the development of biosensors for the detection of nitroreductase activity in environmental samples. However, the limitations of BNAA include its low solubility in water and its potential toxicity to living organisms.

Future Directions

There are several future directions for the research on BNAA. One of the directions is the development of new methods for the synthesis of BNAA with higher yields. Another direction is the investigation of the biochemical and physiological effects of BNAA on living organisms. Additionally, the development of new applications of BNAA in the fields of medicine, environmental science, and biotechnology is an area of interest for future research.

Scientific Research Applications

BNAA has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. BNAA has also been studied for its potential as a fluorescent probe for the detection of nitroreductase activity in living cells. Additionally, BNAA has been used as a substrate for the development of biosensors for the detection of nitroreductase activity in environmental samples.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5S/c17-11(15-13-14-6-12(22-13)16(18)19)4-2-8-1-3-9-10(5-8)21-7-20-9/h1-6H,7H2,(H,14,15,17)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXMRHVPNYVEBL-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-N-(5-nitro-1,3-thiazol-2-yl)acrylamide

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